molecular formula C19H15IN2O6 B3702233 3-[(4-{[(4E)-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}-2-IODO-6-METHOXYPHENOXY)METHYL]BENZOIC ACID

3-[(4-{[(4E)-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}-2-IODO-6-METHOXYPHENOXY)METHYL]BENZOIC ACID

Cat. No.: B3702233
M. Wt: 494.2 g/mol
InChI Key: VIGILAUGTFZGRH-VGOFMYFVSA-N
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Description

3-[(4-{[(4E)-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}-2-IODO-6-METHOXYPHENOXY)METHYL]BENZOIC ACID is a complex organic compound featuring an imidazolidine ring, an iodinated phenoxy group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-{[(4E)-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}-2-IODO-6-METHOXYPHENOXY)METHYL]BENZOIC ACID typically involves multi-step organic reactionsCommon reagents used in these steps include iodine, methoxybenzene, and benzoic acid derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(4-{[(4E)-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}-2-IODO-6-METHOXYPHENOXY)METHYL]BENZOIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenoxybenzoic acids.

Scientific Research Applications

3-[(4-{[(4E)-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}-2-IODO-6-METHOXYPHENOXY)METHYL]BENZOIC ACID has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(4-{[(4E)-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}-2-IODO-6-METHOXYPHENOXY)METHYL]BENZOIC ACID involves its interaction with specific molecular targets and pathways. The imidazolidine ring and iodinated phenoxy group play crucial roles in binding to target proteins and enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Imidazole derivatives: Compounds containing the imidazole ring, such as histidine and metronidazole, share structural similarities with 3-[(4-{[(4E)-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}-2-IODO-6-METHOXYPHENOXY)METHYL]BENZOIC ACID.

    Iodinated phenols: Compounds like iodoform and iodophenol also feature iodine atoms attached to aromatic rings, similar to the iodinated phenoxy group in the compound.

Uniqueness

The uniqueness of this compound lies in its combination of an imidazolidine ring, an iodinated phenoxy group, and a benzoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific applications .

Properties

IUPAC Name

3-[[4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]-2-iodo-6-methoxyphenoxy]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15IN2O6/c1-27-15-8-11(7-14-17(23)22-19(26)21-14)6-13(20)16(15)28-9-10-3-2-4-12(5-10)18(24)25/h2-8H,9H2,1H3,(H,24,25)(H2,21,22,23,26)/b14-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIGILAUGTFZGRH-VGOFMYFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=C2C(=O)NC(=O)N2)I)OCC3=CC(=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C/2\C(=O)NC(=O)N2)I)OCC3=CC(=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15IN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4-{[(4E)-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}-2-IODO-6-METHOXYPHENOXY)METHYL]BENZOIC ACID
Reactant of Route 2
3-[(4-{[(4E)-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}-2-IODO-6-METHOXYPHENOXY)METHYL]BENZOIC ACID
Reactant of Route 3
3-[(4-{[(4E)-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}-2-IODO-6-METHOXYPHENOXY)METHYL]BENZOIC ACID
Reactant of Route 4
3-[(4-{[(4E)-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}-2-IODO-6-METHOXYPHENOXY)METHYL]BENZOIC ACID
Reactant of Route 5
3-[(4-{[(4E)-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}-2-IODO-6-METHOXYPHENOXY)METHYL]BENZOIC ACID
Reactant of Route 6
Reactant of Route 6
3-[(4-{[(4E)-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}-2-IODO-6-METHOXYPHENOXY)METHYL]BENZOIC ACID

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